molecular formula C11H12N2O2S B1269397 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine CAS No. 74605-12-2

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B1269397
CAS No.: 74605-12-2
M. Wt: 236.29 g/mol
InChI Key: FXGVKHSZIMCUTR-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine, also known as 4-DMT, is an organic compound with a wide range of applications in the scientific research field. It is a phenylthiazole derivative, which is a type of heterocyclic compound that contains both a phenyl and a thiazole ring. 4-DMT has been studied extensively due to its potential therapeutic, pharmacological, and biochemical properties, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Anti-inflammatory Applications

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and its derivatives have been evaluated for anti-inflammatory activity. Studies have shown that these thiazole compounds can directly inhibit 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis involved in inflammation-related diseases like asthma and rheumatoid arthritis. The compound N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, in particular, exhibited potent anti-inflammatory activity as a 5-LOX inhibitor (Suh, Yum, Cheon, & Cho, 2012).

Corrosion Inhibition

Thiazoles, including derivatives of this compound, have been synthesized and assessed for their corrosion inhibition ability on copper surfaces in acidic environments. These compounds demonstrated high inhibition efficiencies, suggesting their potential use as effective corrosion inhibitors (Farahati et al., 2019).

Tubulin Inhibitors in Cancer Treatment

Certain derivatives of this compound, specifically N,4-diaryl-1,3-thiazole-2-amines, have been synthesized and tested for their antiproliferative activity in human cancer cell lines. These compounds act as tubulin inhibitors, disrupting tubulin microtubule dynamics, which is crucial for cancer cell division. This suggests their potential application in cancer treatment (Sun et al., 2017).

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole N-Mannich bases derived from 3,4-dimethoxyphenyl compounds showed significant antimicrobial and anti-proliferative activities. These compounds were effective against various cancer cell lines and bacterial strains, highlighting their therapeutic potential (Al-Wahaibi et al., 2021).

Mechanism of Action

Target of Action

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine primarily targets serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. These receptors are involved in various neurological processes, including mood regulation, perception, and cognition .

Mode of Action

The compound acts as a partial agonist at the 5-HT2A and 5-HT2C receptors. By binding to these receptors, it modulates their activity, leading to altered neurotransmitter release and changes in neuronal excitability. This interaction can result in enhanced sensory perception and altered mood states .

Biochemical Pathways

Upon binding to the 5-HT2A and 5-HT2C receptors, this compound activates the phosphoinositide pathway. This activation leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC). These changes can influence various downstream signaling pathways, affecting gene expression and synaptic plasticity .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. These metabolites are eventually excreted via the kidneys .

Result of Action

At the molecular level, the activation of 5-HT2A and 5-HT2C receptors by this compound leads to increased neuronal firing and neurotransmitter release. This results in enhanced sensory perception, mood elevation, and potential hallucinogenic effects. At the cellular level, the compound’s action can promote synaptic plasticity and long-term potentiation, which are crucial for learning and memory .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and bioavailability. For instance, extreme pH levels can lead to the degradation of the compound, reducing its efficacy. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-14-7-3-4-10(15-2)8(5-7)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGVKHSZIMCUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350187
Record name 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74605-12-2
Record name 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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